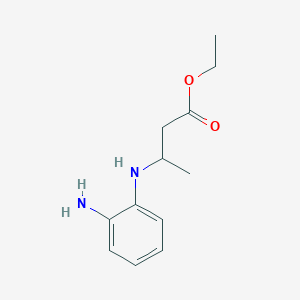

Ethyl 3-(2-aminophenylamino)butanoate

Beschreibung

Ethyl 3-(2-aminophenylamino)butanoate is a β-amino ester derivative featuring a substituted phenylamino group at the β-position of the butanoate backbone. Its synthesis typically involves condensation reactions between β-keto esters and aromatic amines, followed by cyclization or functionalization steps under acidic or catalytic conditions .

Eigenschaften

Molekularformel |

C12H18N2O2 |

|---|---|

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

ethyl 3-(2-aminoanilino)butanoate |

InChI |

InChI=1S/C12H18N2O2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-7,9,14H,3,8,13H2,1-2H3 |

InChI-Schlüssel |

BTSVUWYKVSIBLH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC(C)NC1=CC=CC=C1N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate (Compound 3)

Structure: Contains a benzoylamino group at the α-position and an aryl amino group at the β-position. Synthesis: Prepared via refluxing methyl 2-benzoylamino-3-oxobutanoate with aromatic amines in benzene using p-toluenesulfonic acid (PTSA) as a catalyst . Key Differences:

- The benzoylamino group enhances steric hindrance and reduces nucleophilicity compared to the unsubstituted aminophenyl group in the target compound.

Ethyl 4,4,4-Trifluoro-2-Methyl-3-(Phenylimino)butanoate

Structure: Features a trifluoromethyl group and a phenylimino substituent. Key Differences:

- The trifluoromethyl group introduces strong electron-withdrawing effects, increasing thermal stability and altering solubility (e.g., enhanced lipophilicity) compared to the amino-substituted analog .

- The imino group (C=N) in this compound differs chemically from the secondary amine in Ethyl 3-(2-aminophenylamino)butanoate, leading to distinct reactivity in nucleophilic additions or redox reactions.

Ethyl 2-[Hydroxy(phenyl)methylidene]-3-Methyliminobutanoate

Structure: Contains a hydroxy(phenyl)methylidene group and a methylimino substituent. Key Differences:

- The conjugated enol ether system in this compound enables keto-enol tautomerism, which is absent in the target compound due to its primary amine structure .

- The methylimino group (N–CH₃) reduces hydrogen-bonding capacity compared to the 2-aminophenylamino group, impacting biological interactions or coordination chemistry.

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.